molecular formula C11H6BrN3O B13877513 7-Bromo-3-pyridazin-3-yl-1,2-benzoxazole

7-Bromo-3-pyridazin-3-yl-1,2-benzoxazole

Cat. No.: B13877513
M. Wt: 276.09 g/mol
InChI Key: GDYJUODZWCSBNK-UHFFFAOYSA-N
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Description

7-Bromo-3-pyridazin-3-yl-1,2-benzoxazole is a heterocyclic compound that combines the structural features of pyridazine and benzoxazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-pyridazin-3-yl-1,2-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dibromopyridazine-4,5-diamine with selenium dioxide in ethanol under reflux conditions . This reaction leads to the formation of the desired compound in good yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-pyridazin-3-yl-1,2-benzoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

7-Bromo-3-pyridazin-3-yl-1,2-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-3-pyridazin-3-yl-1,2-benzoxazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-3-pyridazin-3-yl-1,2-benzoxazole is unique due to its combination of pyridazine and benzoxazole moieties, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H6BrN3O

Molecular Weight

276.09 g/mol

IUPAC Name

7-bromo-3-pyridazin-3-yl-1,2-benzoxazole

InChI

InChI=1S/C11H6BrN3O/c12-8-4-1-3-7-10(15-16-11(7)8)9-5-2-6-13-14-9/h1-6H

InChI Key

GDYJUODZWCSBNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)ON=C2C3=NN=CC=C3

Origin of Product

United States

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